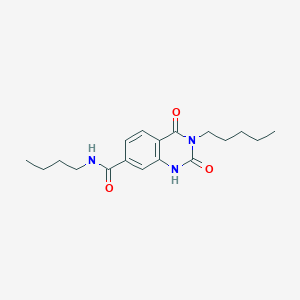

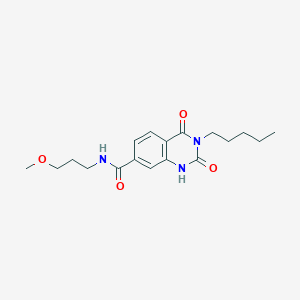

![molecular formula C26H32N4O3 B6513985 7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892266-60-3](/img/structure/B6513985.png)

7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are widely used in medicinal chemistry due to their versatile biological activities .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the aza-Michael addition between a diamine and an in situ generated sulfonium salt .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on their functional groups. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives depend on their specific structure. Generally, these compounds are solid at room temperature and have moderate to high solubility in organic solvents .Applications De Recherche Scientifique

Antiviral Research

HMS1621N10 has garnered interest in antiviral research due to its potential inhibitory effects against viral enzymes. Specifically, it has been investigated as a potential inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. Molecular dynamics simulations and virtual screening identified several promising inhibitors, including HMS1621N10 . Notably, F6548-1613, a derivative of HMS1621N10, demonstrated stable hydrogen bonds with key amino acids in 3CLpro, making it a candidate for further study.

Medicinal Chemistry

In the field of medicinal chemistry, researchers have explored HMS1621N10 and its derivatives for their potential therapeutic applications. These compounds exhibit high binding affinity and favorable docking scores, making them attractive candidates for drug development. Further optimization and structure-activity relationship studies are ongoing to enhance their pharmacological properties .

Drug Repurposing

Given the urgency of finding effective treatments for COVID-19, drug repurposing has become a critical strategy. HMS1621N10’s structural features make it a suitable candidate for repurposing efforts. By leveraging existing compounds, researchers aim to accelerate the discovery of potential antiviral agents .

Biological Modeling and Simulation

Researchers have employed molecular dynamics simulations and pharmacoinformatics profiling to understand the interactions between HMS1621N10 and its target proteins. These computational approaches provide insights into binding modes, stability, and potential off-target effects, aiding in rational drug design .

Clinical Trials

While HMS1621N10 is still in preclinical stages, its promising properties warrant further investigation. Future clinical trials may explore its safety, efficacy, and pharmacokinetics in human subjects. Collaborations with pharmaceutical companies and research institutions are essential for advancing its development .

Other Potential Applications

Beyond antiviral research, HMS1621N10’s piperazine-containing scaffold could inspire novel drug design in various therapeutic areas. Its hydrophilic nature, ease of synthesis, and impact on physicochemical properties make it versatile. Researchers may explore its potential in kinase inhibition, receptor modulation, and other disease-specific contexts .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3/c1-4-5-6-11-30-25(32)21-10-9-20(17-22(21)27-26(30)33)24(31)29-14-12-28(13-15-29)23-16-18(2)7-8-19(23)3/h7-10,16-17H,4-6,11-15H2,1-3H3,(H,27,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRYEVMOXUHGFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

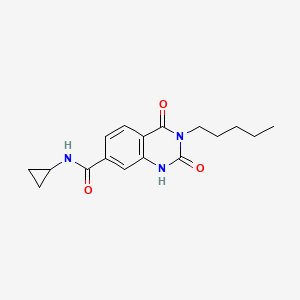

![3-fluoro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6513903.png)

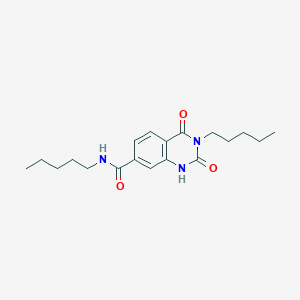

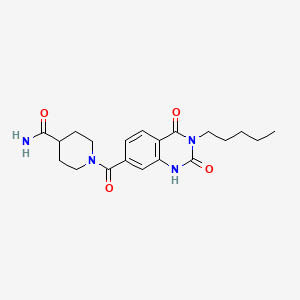

![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513945.png)

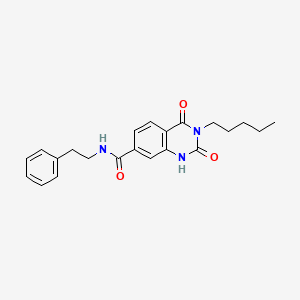

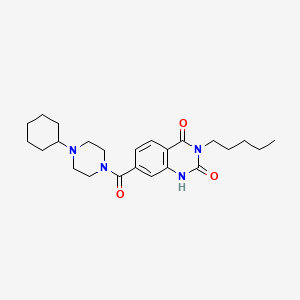

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513952.png)

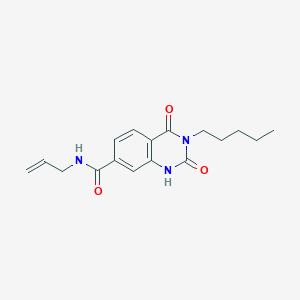

![7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513979.png)

![7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513998.png)

![N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513999.png)